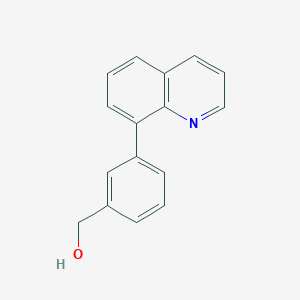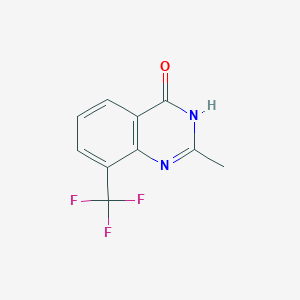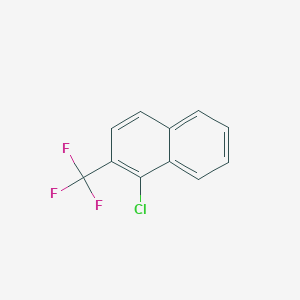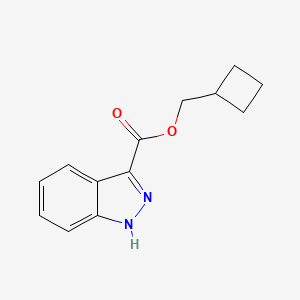
Cyclobutylmethyl 1H-indazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylmethyl 1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted hydrazines with aldehydes or ketones to form the indazole ring . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production of indazole derivatives, including Cyclobutylmethyl 1H-indazole-3-carboxylate, often employs metal-catalyzed reactions due to their efficiency and high yields. Methods such as Cu(OAc)2-catalyzed cyclization and diazotization reactions are commonly used .
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutylmethyl 1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated indazole derivatives with nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted indazole compounds with various functional groups .
Aplicaciones Científicas De Investigación
Cyclobutylmethyl 1H-indazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclobutylmethyl 1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Cyclobutylmethyl 1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:
Methyl 1H-indazole-3-carboxylate: Similar structure but with a methyl group instead of a cyclobutylmethyl group.
1H-indazole-3-carboxylic acid: Lacks the ester group present in this compound.
1H-indazole-3-carboxamide: Contains an amide group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propiedades
Fórmula molecular |
C13H14N2O2 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
cyclobutylmethyl 1H-indazole-3-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c16-13(17-8-9-4-3-5-9)12-10-6-1-2-7-11(10)14-15-12/h1-2,6-7,9H,3-5,8H2,(H,14,15) |
Clave InChI |
OJNQIRGMXQDAGF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)COC(=O)C2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Oxo-7-phenyl-4-oxaspiro[2.4]heptane-6-carboxamide](/img/structure/B11875993.png)



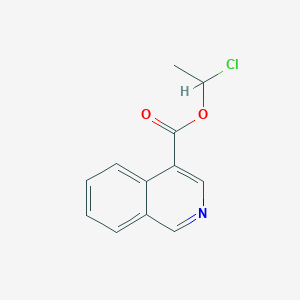


![7-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876040.png)
